17-(4-methylphenyl)sulfonyl-2,9,11,14-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,12,14,16-octaen-16-amine
Overview
Description
17-(4-methylphenyl)sulfonyl-2,9,11,14-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,12,14,16-octaen-16-amine is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a tetrazatetracyclo core with a sulfonyl group attached to a 4-methylphenyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-methylphenyl)sulfonyl-2,9,11,14-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,12,14,16-octaen-16-amine involves multiple steps, starting with the preparation of the tetrazatetracyclo core. This core is typically synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The sulfonyl group is then introduced through a sulfonation reaction, using reagents such as sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
17-(4-methylphenyl)sulfonyl-2,9,11,14-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,12,14,16-octaen-16-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, 17-(4-methylphenyl)sulfonyl-2,9,11,14-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,12,14,16-octaen-16-amine is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical pathways and understanding disease mechanisms .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the areas of cancer and infectious diseases .
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring high-performance materials .
Mechanism of Action
The mechanism of action of 17-(4-methylphenyl)sulfonyl-2,9,11,14-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,12,14,16-octaen-16-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . Additionally, its tetrazatetracyclo core can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: This compound shares the sulfonyl group and the 4-methylphenyl ring but differs in its core structure.
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds also feature a sulfonyl group attached to a 4-methylphenyl ring and have shown similar biological activities.
Uniqueness
What sets 17-(4-methylphenyl)sulfonyl-2,9,11,14-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,12,14,16-octaen-16-amine apart is its tetrazatetracyclo core, which provides a unique scaffold for chemical modifications and interactions with biological targets. This structural feature enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
17-(4-methylphenyl)sulfonyl-2,9,11,14-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,12,14,16-octaen-16-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S/c1-12-6-8-13(9-7-12)28(26,27)18-16(21)19-22-10-11-25(19)20-17(18)23-14-4-2-3-5-15(14)24-20/h2-11H,21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXKTHDUWYMDRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=NC=CN3C4=NC5=CC=CC=C5N=C24)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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